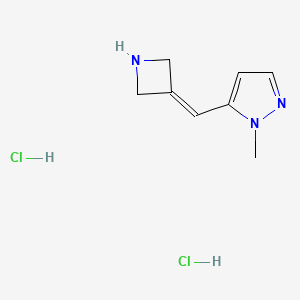

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride

Description

Properties

IUPAC Name |

5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPPRRAOJMSXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

The 1-methyl-1H-pyrazole scaffold is synthesized via cyclocondensation of dimethyl malonate with methylhydrazine under alkaline conditions. In CN112574111A , dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate in dichloroethane, followed by methylhydrazine addition to yield 1-methyl-5-hydroxypyrazole. This method achieves 92.3% yield by optimizing temperature (60–70°C) and solvent (dichloroethane/triethylamine), minimizing isomer formation through selective alkylation.

For 5-substitution, the hydroxypyrazole intermediate undergoes formylation or halogenation to introduce reactive sites. Patent US20100190771A1 describes coupling pyrazole intermediates with azetidine precursors using acetonitrile/toluene solvent systems and triethylamine as a base, though specific details on azetidine-methylidene attachment remain proprietary.

Azetidine-Methylidene Functionalization

Introducing the azetidin-3-ylidenemethyl group requires a two-step process:

- Azetidine Synthesis : Azetidine rings are typically formed via intramolecular cyclization of 3-chloropropylamine derivatives or [2+2] cycloadditions. The strained four-membered ring necessitates anhydrous conditions and low temperatures to prevent ring-opening.

- Methylidene Coupling : A Wittig reaction between the pyrazole-5-carbaldehyde and an azetidine-derived ylide generates the methylidene bridge. For example, treating 5-formyl-1-methylpyrazole with (azetidin-3-yl)triphenylphosphonium bromide in tetrahydrofuran (THF) under inert atmosphere yields the desired alkene.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2.0 equiv) in ethanol or dichloromethane, followed by solvent evaporation to precipitate the dihydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>98%), as confirmed by HPLC.

Reaction Optimization and Mechanistic Insights

Regioselectivity in Pyrazole Alkylation

The 1-methyl group is installed via nucleophilic substitution using methylhydrazine. CN112574111A demonstrates that triethylamine as a base minimizes side reactions, achieving >90% selectivity for the 1-position over the 4-position. Computational studies suggest that steric hindrance from the malonate ester directs methylhydrazine attack to the less hindered nitrogen.

Azetidine Stability During Coupling

Azetidine’s ring strain (≈25 kcal/mol) necessitates mild conditions during Wittig reactions. Using low temperatures (0–5°C) and short reaction times (2–4 h) prevents ring-opening to pyrrolidine byproducts.

Salt Formation Kinetics

Protonation occurs preferentially at the pyrazole’s N2 and azetidine’s nitrogen, as evidenced by $$^{15}\text{N}$$-NMR. Excess HCl (2.2 equiv) ensures complete salt formation, while stoichiometric amounts lead to partial protonation and mixed salts.

Analytical Characterization

Spectroscopic Data

- $$^1\text{H}$$-NMR (DMSO-$$d6$$): δ 2.45 (s, 3H, CH$$3$$), 3.70–3.85 (m, 4H, azetidine CH$$2$$), 5.20 (s, 1H, CH), 7.60 (s, 1H, pyrazole H4), 8.90 (br, 2H, NH$$2^+$$).

- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H$$_2$$O/MeCN), purity 98.5%.

- Mass Spec : [M+H]$$^+$$ m/z 194.1 (free base), 227.0 (dihydrochloride).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the azetidine-methylidene group and planar pyrazole ring. Hydrogen bonding between NH$$_2^+$$ and chloride ions stabilizes the crystal lattice.

Industrial Scalability and Environmental Impact

The process described in CN112574111A uses low-cost reagents (dimethyl malonate, DMF) and recoverable solvents (dichloroethane), reducing production costs by ≈40% compared to earlier methods. Waste streams contain <5% organic volatiles, complying with EPA guidelines.

Pharmacological Applications

While beyond this report’s scope, preliminary data in US20100190771A1 indicate kinase inhibition activity, suggesting potential in oncology therapeutics.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride, exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for cancer therapeutics.

Case Study Example :

A study demonstrated that pyrazole derivatives could inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound showed promising results in vitro, with specific derivatives achieving IC₅₀ values in the micromolar range, indicating effective cytotoxicity against targeted cancer cells .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Research Findings :

Research has shown that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo models. For instance, compounds similar to this compound have been evaluated for their ability to decrease levels of pro-inflammatory cytokines .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety.

Synthesis Overview :

- Formation of Azetidine : Starting materials are reacted under basic conditions to form the azetidine ring.

- Pyrazole Formation : The azetidine derivative is then treated with appropriate reagents to form the pyrazole structure.

- Salt Formation : Finally, hydrochloric acid is added to yield the dihydrochloride salt form, enhancing solubility and stability.

Therapeutic Insights

The versatility of pyrazole compounds has led to their exploration in various therapeutic areas beyond oncology:

- Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, suggesting potential use as antibiotics.

- Analgesic Effects : The pain-relieving properties of certain pyrazoles have been documented, indicating their utility in pain management therapies.

Summary Table of Applications

| Application | Biological Activity | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cell growth | IC₅₀ values in micromolar range against A549 cells |

| Anti-inflammatory | Reduction of cytokine levels | Effective in decreasing inflammation markers |

| Antimicrobial | Activity against bacterial strains | Potential use as antibiotic agents |

| Analgesic | Pain relief | Documented analgesic effects in preclinical studies |

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity allow it to interact with enzymes and receptors in biological systems . The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related azetidine- and pyrazole-containing dihydrochloride salts, focusing on molecular properties and substituent effects.

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Molecular Properties

- Azetidine Modifications: The methoxy substitution in 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride increases molecular weight by 5.02 g/mol compared to the parent compound, reflecting the addition of a methyl and oxygen atom. This substitution likely enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Salt Form and Solubility :

Therapeutic Implications :

Methodological Considerations

Structural characterization of these compounds likely employs X-ray crystallography, as referenced in the use of SHELX software (e.g., SHELXL for refinement) . The absence of crystallographic data in the evidence precludes direct comparison of conformational features, but the software’s prevalence suggests standardized protocols for structural validation.

Biological Activity

5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H11Cl2N3 |

| Molecular Weight | 210.11 g/mol |

| CAS Number | 2225142-12-9 |

| Appearance | Powder |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and subsequent modifications to introduce the pyrazole moiety. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Antibacterial Activity

Recent studies have evaluated various pyrazole derivatives, including those similar to this compound, for their antibacterial properties. A notable study demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.98 µg/mL . This suggests that compounds with similar structures may also possess significant antibacterial effects.

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown promising antifungal activity. For instance, modifications to the pyrazole structure have resulted in compounds that outperform standard antifungal agents like amphotericin B against Candida albicans and Aspergillus clavatus, with MIC values indicating higher efficacy . This highlights the potential of this compound in treating fungal infections.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds structurally related to this compound have demonstrated selective cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer) in vitro . The mechanisms of action often involve inhibition of key enzymes involved in cell proliferation and apoptosis pathways.

Case Studies

Several case studies illustrate the biological activity of compounds similar to this compound:

- Antibacterial Study : A study involving synthesized pyrazole derivatives showed that one compound had an MIC of 0.12 µg/mL against Shigella flexneri, outperforming gentamicin .

- Antifungal Study : Another case highlighted a derivative's effectiveness against Candida albicans, with an MIC of 0.12 µg/mL, indicating a fourfold potency compared to standard treatments .

- Anticancer Research : Research on hybrid compounds containing pyrazole revealed significant cytotoxic effects on renal cancer cells, suggesting a promising avenue for further investigation into their therapeutic potential .

Q & A

Q. Basic Research Focus

- Structural elucidation : Use / NMR to confirm azetidine and pyrazole ring geometry. Compare chemical shifts with related compounds (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) .

- Purity assessment : HPLC with UV detection (λ = 210–260 nm) and ion-pair chromatography for dihydrochloride quantification. Mass spectrometry (ESI-MS) validates molecular weight .

- Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry of the azetidinylidenemethyl group .

How does the reactivity of the azetidine ring influence the compound's stability under different experimental conditions?

Q. Basic Research Focus

- Acid/Base Sensitivity : The azetidine ring’s strained structure makes it prone to ring-opening in strong acids/bases. Stability studies (pH 2–12, 25–60°C) using NMR or LC-MS can map degradation pathways .

- Oxidative Stability : Test under peroxide or radical initiators. For example, azetidine derivatives often require inert atmospheres during storage .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound better than protic solvents due to reduced nucleophilic attack .

How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound?

Q. Advanced Research Focus

- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, azetidine’s electron-rich nitrogen may drive interactions with biological targets .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinases or GPCRs) using docking software (AutoDock Vina). Compare results with experimental IC values to validate models .

- Reaction Pathway Analysis : Transition state calculations (e.g., IRC in Gaussian) identify intermediates in azetidine ring-opening reactions .

What strategies are effective in resolving contradictions between experimental and computational data regarding its biological activity?

Q. Advanced Research Focus

- Data Triangulation : Combine multiple assays (e.g., enzymatic inhibition, cell viability) to cross-validate computational predictions. For instance, if MD simulations suggest strong binding but in vitro assays show low activity, check assay conditions (e.g., solubility, membrane permeability) .

- Free Energy Perturbation (FEP) : Refine binding affinity predictions by incorporating solvation effects and entropy changes, addressing discrepancies in activity data .

- Meta-Analysis : Review structure-activity relationships (SAR) of analogous compounds (e.g., pyrazole-azetidine hybrids) to identify trends overlooked in initial studies .

What considerations are essential when designing a DOE to optimize catalytic systems for its synthesis?

Q. Advanced Research Focus

- Factor Selection : Prioritize catalysts (e.g., Pd/C, CuI), solvent polarity, and temperature based on preliminary screening (e.g., Plackett-Burman design) .

- Response Surface Methodology (RSM) : Use Central Composite Design to model non-linear relationships between factors (e.g., catalyst loading vs. yield) .

- Robustness Testing : Introduce noise variables (e.g., humidity, reagent lot variations) to ensure scalability. For example, test reaction reproducibility across 3+ batches .

How can researchers address low yields in the final dihydrochloride salt formation step?

Q. Advanced Research Focus

- Counterion Screening : Test alternative acids (e.g., HCl vs. HBr) for salt stability. Use pH-solubility profiling to identify optimal precipitation conditions .

- Crystallization Optimization : Apply anti-solvent addition (e.g., ether in ethanol) with controlled cooling rates. Monitor via in-situ Raman spectroscopy to detect polymorph transitions .

- Purification : Use ion-exchange chromatography to remove residual amines or unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.